molecular formula C11H13BrO B1266503 2-Bromo-1-mesitylethanone CAS No. 4225-92-7

2-Bromo-1-mesitylethanone

Cat. No.: B1266503
CAS No.: 4225-92-7
M. Wt: 241.12 g/mol
InChI Key: HRAZXKYOYNRVMU-UHFFFAOYSA-N
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Description

2-Bromo-1-mesitylethanone is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Bromo-1-mesitylethanone derivatives have been synthesized and evaluated for their antimicrobial activities. The study by Kırılmış et al. (2008) found that certain derivatives, such as (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, exhibited significant activity against Staphylococcus aureus and Escherichia coli (Kırılmış et al., 2008).

Oxidant Properties and Stress Induction

Karatas et al. (2006) explored the impact of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone on vitamin levels, selenium, and malondialdehyde in rats, suggesting that this compound might induce stress and increase free radicals (Karatas et al., 2006).

Structural Characterization

Yakalı et al. (2016) conducted X-ray crystallography and spectroscopic studies on selected benzofuran derivatives, including 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, revealing details about their molecular structure and interactions (Yakalı et al., 2016).

Enantiomerically Pure Synthesis

Zhang et al. (2014) developed a procedure for synthesizing enantiomerically pure compounds starting from related bromophenyl derivatives, highlighting the method's scalability and efficiency (Zhang et al., 2014).

Carbonic Anhydrase Inhibitory Properties

Balaydın et al. (2012) investigated the inhibition of human cytosolic carbonic anhydrase by novel bromophenols, including derivatives of this compound, for potential applications in treating various health conditions (Balaydın et al., 2012).

Computational Study on Nucleophilic Substitution Reactions

Erdogan & Erdoğan (2019) conducted a computational study on the reactions between imidazole and various 2-bromo-1-arylethanones, providing insights into the reaction mechanisms and potential applications (Erdogan & Erdoğan, 2019).

Microwave-Assisted Preparation

Bunrit et al. (2011) explored a microwave-assisted method for generating 2-bromo-1-alkenes, highlighting a clean and efficient approach (Bunrit et al., 2011).

Synthesis and Protective Group Application

Li Hong-xia (2007) synthesized 2-bromo-1-(2,5-dimethoxyphenyl)ethanone and demonstrated its effectiveness as a chemical protective group (Li Hong-xia, 2007).

Homogeneous Catalysis

César et al. (2002) discussed the synthesis of novel C−N donor ligands, including reactions involving this compound derivatives, for applications in homogeneous catalysis (César et al., 2002).

Catalytic Activity

Dasgupta et al. (2017) synthesized Schiff-base ligands and investigated their application in catalysis, demonstrating solvent-induced nuclearity conversion and high catalytic activity (Dasgupta et al., 2017).

Safety and Hazards

The safety information for 2-Bromo-1-mesitylethanone indicates that it is classified under GHS07 . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Mechanism of Action

Target of Action

It’s worth noting that the compound may have potential targets based on its structural similarity to other compounds .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-1-mesitylethanone are currently unknown. Given the compound’s potential targets, it may influence several biochemical pathways. This is speculative and requires further investigation .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is unclear .

Action Environment

Factors such as temperature, pH, and presence of other compounds could potentially influence its action .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-mesitylethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of covalent bonds with the active sites of the enzymes, leading to inhibition or modification of enzyme activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by disrupting the mitochondrial membrane potential and increasing reactive oxygen species (ROS) accumulation . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and programmed cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while at high doses, it can cause significant toxic or adverse effects. For example, in rodent models, high doses of this compound have been associated with liver toxicity and oxidative stress . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into metabolites . These metabolic pathways can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, this compound can accumulate in specific tissues or organelles, depending on its affinity for certain binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can exert its effects on mitochondrial function and apoptosis .

Properties

IUPAC Name

2-bromo-1-(2,4,6-trimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAZXKYOYNRVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277102
Record name 2-bromo-1-mesitylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4225-92-7
Record name 4225-92-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-1-mesitylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 0.3 mol of 1-(2,4,6-trimethylphenyl)-1-ethanone in 200 ml of glacial acetic acid, and add 31.8 g of bromine dropwise while maintaining the reaction medium at a temperature below 10° C. When the addition is complete, allow the reaction medium to return to room temperature and leave at this temperature for 2 hours. Then pour the reaction medium into 500 ml of ice-cold water and extract the aqueous phase with ethyl ether. Wash the organic extracts with saturated aqueous sodium bicarbonate solution and then with salt water, and dry over anhydrous magnesium sulphate.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-Bromo-1-mesitylethanone as revealed by the research?

A1: The research paper reveals that in the this compound molecule, the carbon atoms directly adjacent to the benzene ring are almost coplanar with the ring itself. The maximum deviation from the plane is reported as 0.035 Å []. Furthermore, the crystal structure analysis indicates weak intermolecular interactions. Specifically, C—H⋯O interactions link the molecules into chains along the b-axis, and a weak C—H⋯π interaction is also observed [].

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